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Compound of Interest

Compound Name: FR901465

Cat. No.: B1252163 Get Quote

Technical Support Center: FR901465
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying

and minimizing the off-target effects of FR901465.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FR901465?

A1: FR901465 is a potent anti-tumor agent that functions as a spliceosome inhibitor. It

specifically targets the SF3b (splicing factor 3b) subunit of the U2 snRNP complex within the

spliceosome. By binding to SF3B1, FR901465 and its analogs interfere with the early stages of

spliceosome assembly, leading to widespread intron retention and exon skipping, ultimately

resulting in aberrant mRNA transcripts and cell death in cancer cells.

Q2: What are the expected on-target effects of FR901465 in my experiments?

A2: The primary on-target effect of FR901465 is the inhibition of pre-mRNA splicing. In your

experiments, you should observe:

Aberrant Splicing: A significant increase in exon skipping and intron retention events in

treated cells. This can be detected by RNA sequencing (RNA-seq) or RT-PCR analysis of

known alternatively spliced genes like MDM2.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 17 Tech Support

https://www.benchchem.com/product/b1252163?utm_src=pdf-interest
https://www.benchchem.com/product/b1252163?utm_src=pdf-body
https://www.benchchem.com/product/b1252163?utm_src=pdf-body
https://www.benchchem.com/product/b1252163?utm_src=pdf-body
https://www.benchchem.com/product/b1252163?utm_src=pdf-body
https://www.benchchem.com/product/b1252163?utm_src=pdf-body
https://www.benchchem.com/product/b1252163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Cycle Arrest: FR901465 and its analogs have been shown to induce G1 and G2/M

phase arrest in the cell cycle.

Apoptosis: Inhibition of splicing leads to the production of non-functional proteins and can

trigger programmed cell death.

Q3: What are the potential off-target effects of FR901465?

A3: While the primary target of FR901465 is SF3B1, like many small molecules, it may have

off-target effects. These can be broadly categorized as:

Kinase Inhibition: Some small molecule inhibitors can have off-target effects on various

kinases. A kinome-wide screen can help identify any such interactions.

Interaction with other Cellular Proteins: Global proteomic approaches can identify other

proteins that may bind to FR901465.

Q4: How can I identify off-target effects of FR901465 in my experimental system?

A4: Several experimental approaches can be used to identify off-target effects:

Chemical Proteomics: This approach uses a tagged version of the drug to pull down

interacting proteins from cell lysates, which are then identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of

proteins in the presence of the drug. A shift in the melting temperature of a protein upon drug

binding indicates a direct interaction.

Kinome Profiling: This involves screening FR901465 against a large panel of kinases to

identify any off-target kinase inhibition.

RNA Sequencing (RNA-seq): While primarily used to assess on-target splicing modulation,

RNA-seq can also reveal unexpected changes in gene expression that may point to off-

target effects.

Q5: How can I minimize off-target effects in my experiments?
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A5: Minimizing off-target effects is crucial for accurate interpretation of experimental results.

Here are some strategies:

Use the Lowest Effective Concentration: Titrate FR901465 to determine the lowest

concentration that elicits the desired on-target effect (e.g., splicing modulation of a target

gene) to minimize the likelihood of off-target binding.

Use Control Compounds: Include structurally related but inactive analogs of FR901465 in

your experiments to differentiate between specific on-target effects and non-specific or off-

target effects.

Orthogonal Assays: Confirm key findings using multiple, independent experimental

approaches to ensure the observed phenotype is a direct result of on-target activity.

Troubleshooting Guides
Problem 1: I am not observing the expected level of cytotoxicity with FR901465.

Possible Cause Troubleshooting Step

Cell line resistance

Different cell lines exhibit varying sensitivity to

FR901465. Refer to the IC50 values in Table 1

for guidance. Consider testing a more sensitive

cell line.

Incorrect drug concentration

Verify the concentration of your FR901465 stock

solution. Perform a dose-response experiment

to determine the optimal concentration for your

cell line.

Drug degradation

FR901465 and its analogs can be unstable.

Ensure proper storage of the compound (as

recommended by the supplier) and prepare

fresh dilutions for each experiment.

Assay duration

The cytotoxic effects of FR901465 are time-

dependent. Ensure you are incubating the cells

with the compound for a sufficient duration (e.g.,

48-72 hours).
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Problem 2: I am seeing significant cell death even at very low concentrations of FR901465,

suggesting off-target toxicity.

Possible Cause Troubleshooting Step

High sensitivity of the cell line

Your cell line may be exceptionally sensitive to

splicing inhibition. Perform a detailed dose-

response curve to identify a narrower effective

concentration range.

Off-target effects

The observed toxicity may be due to off-target

interactions. Employ techniques like CETSA or

kinome profiling to identify potential off-target

proteins.

Experimental artifact

Ensure that the observed cell death is not due to

issues with your cell culture conditions or other

reagents. Include appropriate vehicle controls.

Problem 3: My RNA-seq data shows widespread changes in gene expression, not just splicing

alterations.
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Possible Cause Troubleshooting Step

Secondary effects of splicing inhibition

Widespread disruption of splicing will inevitably

lead to downstream changes in gene

expression. This is an expected consequence of

on-target activity.

Off-target effects on transcription factors or

signaling pathways

While less common, FR901465 could have off-

target effects that alter transcription. Correlate

your RNA-seq data with proteomics data to

identify potential off-target proteins that could

explain the transcriptional changes.

Long treatment duration

Prolonged treatment with a potent inhibitor can

lead to complex secondary and tertiary effects.

Consider performing a time-course experiment

to distinguish early, direct effects from later,

indirect consequences.

Quantitative Data
Table 1: IC50 Values of FR901464 and Other SF3B1 Inhibitors in Various Cancer Cell Lines

Note: Data for FR901465 is limited; therefore, data for the closely related compound FR901464

and other well-characterized SF3B1 inhibitors are provided for comparison.
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Compound Cell Line Cancer Type IC50 (nM) Reference

FR901464
Human

Fibroblasts
Normal 0.18 [1]

HCT116
Colorectal

Cancer
0.31 [1]

DLD1
Colorectal

Cancer
0.71 [1]

Multiple Human

Cancer Cell

Lines

Various 0.6 - 3 [2]

Spliceostatin A

Multiple Human

Cancer Cell

Lines

Various
Potent, similar to

FR901464
[2]

Pladienolide B

Gastric Cancer

Cell Lines (6

lines)

Gastric Cancer 0.6 - 4.0

HEL Erythroleukemia 1.5

K562 Erythroleukemia 25

Sudemycin C1 Rh18
Rhabdomyosarc

oma
1000 (at 2h)

Sudemycin E Rh18
Rhabdomyosarc

oma
>30000 (at 2h)

E7107 CLL Samples

Chronic

Lymphocytic

Leukemia

10.5 (mean

LC50)

H3B-8800
Panc05.04

(SF3B1-mutant)

Pancreatic

Cancer

Lethality

observed
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Cellular Thermal Shift Assay (CETSA) for Target
Engagement
This protocol is a generalized procedure to determine if FR901465 directly binds to its intended

target, SF3B1, or other off-target proteins within a cellular context.

Workflow Diagram:
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Cell Preparation

Compound Treatment

Heat Challenge

Protein Extraction

Analysis

1. Culture cells to 80-90% confluency

2. Harvest and resuspend cells

3. Treat cells with FR901465 or vehicle (DMSO)

4. Incubate to allow compound uptake

5. Aliquot cell suspension into PCR tubes

6. Heat tubes at a range of temperatures

7. Lyse cells (e.g., freeze-thaw cycles)

8. Centrifuge to pellet aggregated proteins

9. Collect soluble protein fraction (supernatant)

10. Quantify protein concentration

11. Analyze by Western Blot for SF3B1 and potential off-targets

12. Plot protein stability curves

Click to download full resolution via product page

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
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Methodology:

Cell Culture: Grow the cell line of interest to 80-90% confluency.

Harvesting: Harvest cells and resuspend them in a suitable buffer at a concentration of 1-2 x

10^7 cells/mL.

Compound Treatment: Divide the cell suspension into two aliquots. Treat one with the

desired concentration of FR901465 and the other with the corresponding concentration of

vehicle (DMSO).

Incubation: Incubate the cells at 37°C for 1-2 hours to allow for compound uptake.

Heat Treatment: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a

range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by

cooling at room temperature for 3 minutes.

Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C

water bath.

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to

pellet the aggregated proteins.

Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and

determine the protein concentration. Normalize all samples to the same protein

concentration.

Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using

an antibody specific for SF3B1. To investigate off-targets, probe with antibodies against

suspected off-target proteins.

Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a

function of temperature. A shift in the melting curve for a protein in the presence of

FR901465 indicates direct binding.

In Vitro Splicing Assay
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This assay directly measures the inhibitory effect of FR901465 on the splicing machinery using

a radiolabeled pre-mRNA substrate and nuclear extract.

Workflow Diagram:
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Reaction Setup

Splicing Reaction

Analysis

1. Prepare splicing reaction mix (nuclear extract, ATP, etc.)

2. Add FR901465 or vehicle (DMSO)

3. Add radiolabeled pre-mRNA substrate

4. Incubate at 30°C to allow splicing

5. Stop reaction (e.g., with proteinase K)

6. Extract RNA

7. Separate RNA by denaturing PAGE

8. Visualize splicing products by autoradiography

Click to download full resolution via product page

Caption: Workflow for In Vitro Splicing Assay.
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Methodology:

Prepare Splicing Reaction: In an RNase-free tube on ice, combine HeLa or another suitable

nuclear extract, ATP, and other necessary buffer components.

Add Inhibitor: Add FR901465 at various concentrations or vehicle (DMSO) to the reaction

tubes.

Add Substrate: Add a 32P-labeled pre-mRNA substrate to initiate the splicing reaction.

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 0, 15, 30, 60, 90

minutes) to allow splicing to occur.

Stop Reaction and Protein Digestion: Stop the reaction by adding a buffer containing

proteinase K and incubate at 37°C for 15-30 minutes.

RNA Extraction: Extract the RNA from the reaction mixture using phenol:chloroform

extraction followed by ethanol precipitation.

Gel Electrophoresis: Resuspend the RNA pellet in formamide loading dye, denature at 95°C,

and separate the splicing products (pre-mRNA, mRNA, lariat intron, and splicing

intermediates) on a denaturing polyacrylamide/urea gel.

Visualization: Dry the gel and visualize the radiolabeled RNA species by autoradiography.

Inhibition of splicing will be evident by a decrease in the amount of spliced mRNA and an

accumulation of pre-mRNA and/or splicing intermediates.

RNA Sequencing (RNA-seq) and Data Analysis
This protocol outlines the steps for analyzing global changes in splicing and gene expression in

response to FR901465 treatment.

Workflow Diagram:
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Experiment

Data Analysis

1. Treat cells with FR901465 or vehicle

2. Extract total RNA

3. Prepare RNA-seq libraries

4. Sequence libraries

5. Quality control of raw reads

6. Align reads to reference genome

7. Differential splicing analysis (e.g., rMATS) 8. Differential gene expression analysis

9. Pathway and functional enrichment analysis

Click to download full resolution via product page

Caption: Workflow for RNA Sequencing and Analysis.
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Methodology:

Cell Treatment and RNA Extraction: Treat your cell line of interest with FR901465 at the

desired concentration and for the desired time. Include a vehicle-treated control. Extract

high-quality total RNA from the cells.

Library Preparation and Sequencing: Prepare RNA-seq libraries from the total RNA. This

typically involves poly(A) selection or ribosomal RNA depletion, fragmentation, reverse

transcription to cDNA, and adapter ligation. Sequence the libraries on a high-throughput

sequencing platform.

Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing

reads.

Read Alignment: Align the high-quality reads to a reference genome using a splice-aware

aligner such as STAR.

Differential Splicing Analysis: Use software like rMATS or DEXSeq to identify and quantify

differential splicing events (e.g., exon skipping, intron retention) between FR901465-treated

and control samples.

Differential Gene Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that

are differentially expressed between the treatment and control groups.

Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the

lists of differentially spliced and differentially expressed genes to understand the biological

processes affected by FR901465.

Signaling Pathway Visualization
The following diagram illustrates the spliceosome assembly pathway and the point of inhibition

by FR901465 and other SF3B1 inhibitors.
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Caption: Simplified spliceosome assembly pathway and inhibition by FR901465.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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